

SC-2001 (NB2001): A Prodrug Strategy Targeting Bacterial Resistance

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Compound of Interest

Compound Name: SC-2001

Cat. No.: B15614373

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Executive Summary

SC-2001, identified in the scientific literature as NB2001, is a novel antibacterial compound designed to combat bacterial resistance, particularly in strains overexpressing β -lactamase enzymes. This document provides a comprehensive technical overview of NB2001, including its mechanism of action, chemical properties, and the experimental data supporting its efficacy. The information is intended for researchers, scientists, and professionals involved in the discovery and development of new antimicrobial agents.

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. A primary mechanism of resistance to β -lactam antibiotics is the production of β -lactamase enzymes, which hydrolyze and inactivate the antibiotic. NB2001 represents an innovative prodrug approach, termed Enzyme-Catalyzed Therapeutic Activation (ECTA), which leverages the presence of β -lactamases to release a potent antibacterial agent at the site of infection.

Chemical Structure and Properties

NB2001 is a cephalosporin-based compound. It features a thienyl group at the C-7 position of the cephem nucleus and is linked to the broad-spectrum antimicrobial agent triclosan at the C-

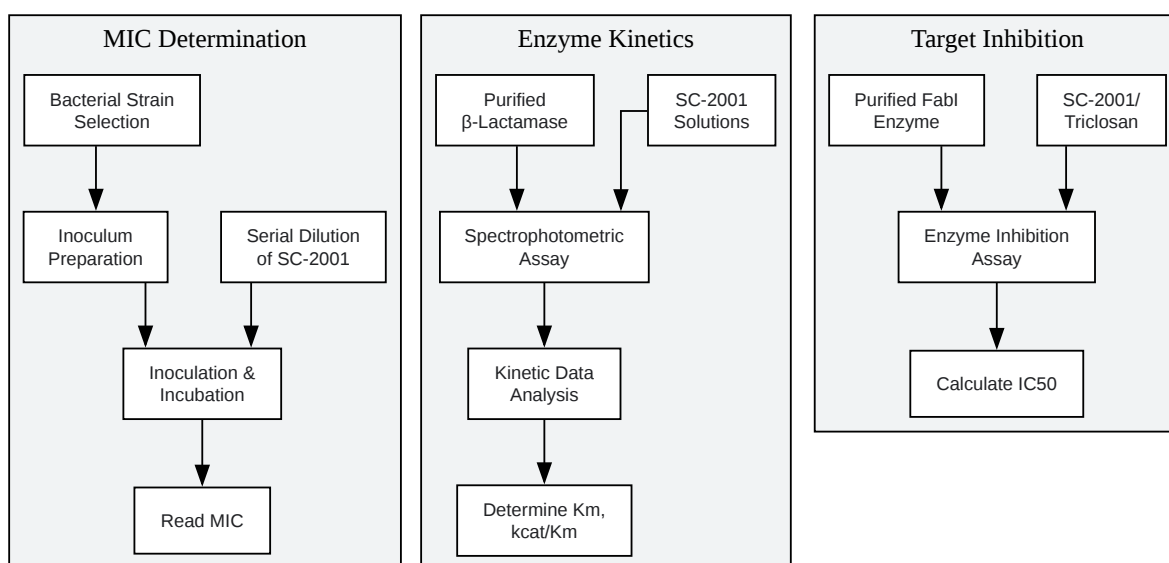
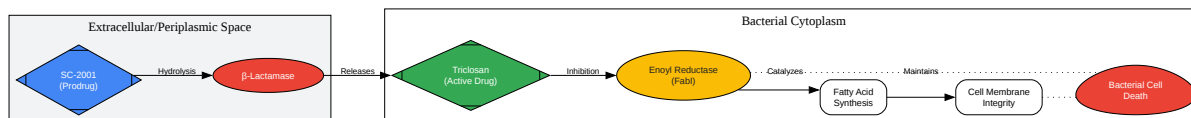
3 position. The hydrolysis of the β -lactam ring by β -lactamase is designed to trigger the release of triclosan.

Mechanism of Action

The mode of action of NB2001 is a multi-step process that begins with its entry into the bacterial periplasmic space (in gram-negative bacteria) or the extracellular environment (in gram-positive bacteria) where β -lactamases are present.

- **Activation by β -Lactamase:** NB2001 is a substrate for class A and class C β -lactamases. The hydrolysis of the β -lactam ring by these enzymes leads to the release of triclosan.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Inhibition of Enoyl Reductase (FabI):** The released triclosan then inhibits its primary intracellular target, the enoyl-acyl carrier protein reductase (FabI).[\[1\]](#)[\[2\]](#) FabI is a crucial enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway, which is essential for building bacterial cell membranes.
- **Bactericidal Effect:** By inhibiting FabI, triclosan disrupts fatty acid synthesis, leading to bacterial cell death.

This mechanism allows NB2001 to be selectively activated in bacteria that are resistant to traditional β -lactam antibiotics via β -lactamase production.



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